

# Physical and chemical properties of Benzopinacol

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## Compound of Interest

Compound Name: *Benzopinacol*

Cat. No.: *B1666686*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Benzopinacol**

## Introduction

**Benzopinacol**, systematically named 1,1,2,2-tetraphenylethane-1,2-diol, is a diol derivative of tetraphenylethane.[1] It is a white to off-white crystalline solid that holds significance in organic chemistry, primarily as a classic example in photochemical reactions and as a precursor in rearrangement reactions.[2][3][4] This compound is widely utilized as an initiator for free radical polymerization, a catalyst for the formation of unsaturated polyesters, and as an intermediate in various organic syntheses.[2][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and key reactions, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

**Benzopinacol** is a stable, combustible solid, though it is incompatible with strong oxidizing agents.[4][7][8] It should be stored in a cool, dry, and well-ventilated environment, protected from direct light due to its photosensitivity.[4]

## General Properties

Property	Value
IUPAC Name	1,1,2,2-tetraphenylethane-1,2-diol[9]
Synonyms	Benzopinacone, Tetraphenylethylene glycol, 1,1,2,2-Tetraphenyl-1,2-ethanediol[3][9]
Molecular Formula	C <sub>26</sub> H <sub>22</sub> O <sub>2</sub> [2][7][9]
Molecular Weight	366.46 g/mol [2]
CAS Number	464-72-2[2][3][7]
Appearance	White to off-white crystalline powder/solid[2][3][4]

## Quantitative Physical Data

Property	Value
Melting Point	171-184 °C[2][5][7][8]
Boiling Point	457.21 °C (estimate)[7][8]
Density	1.0629 g/cm <sup>3</sup> (estimate)[7][8]
Vapor Pressure	4.26 x 10 <sup>-11</sup> mmHg at 25 °C[7]
Water Solubility	Insoluble[2][4][7]
Solvent Solubility	Soluble in ethanol, ether, acetone, chloroform, dichloromethane, and hot benzene.[2][4][7][10]

## Spectroscopic Data

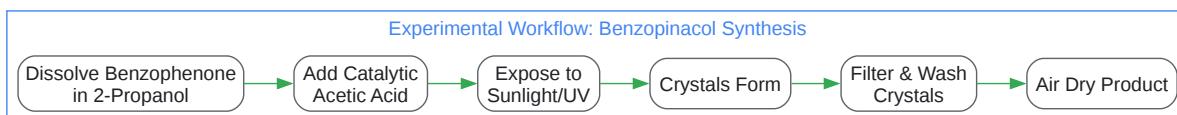
Technique	Key Peaks / Shifts (Solvent: CDCl <sub>3</sub> )
Infrared (IR)	Broad -OH stretch at ~3417-3460 cm <sup>-1</sup> [11]
<sup>1</sup> H NMR	~7.0-7.5 ppm (m, 20H, Ar-H), ~3.0 ppm (s, 2H, -OH)[12][13]
<sup>13</sup> C NMR	144.17, 128.61, 127.29, 126.93 (Aromatic C), 83.05 (HO-C-C-OH)[12]

# Key Chemical Reactions and Mechanisms

**Benzopinacol** is notable for two primary reactions: its synthesis via photoreduction and its acid-catalyzed rearrangement.

## Photochemical Synthesis from Benzophenone

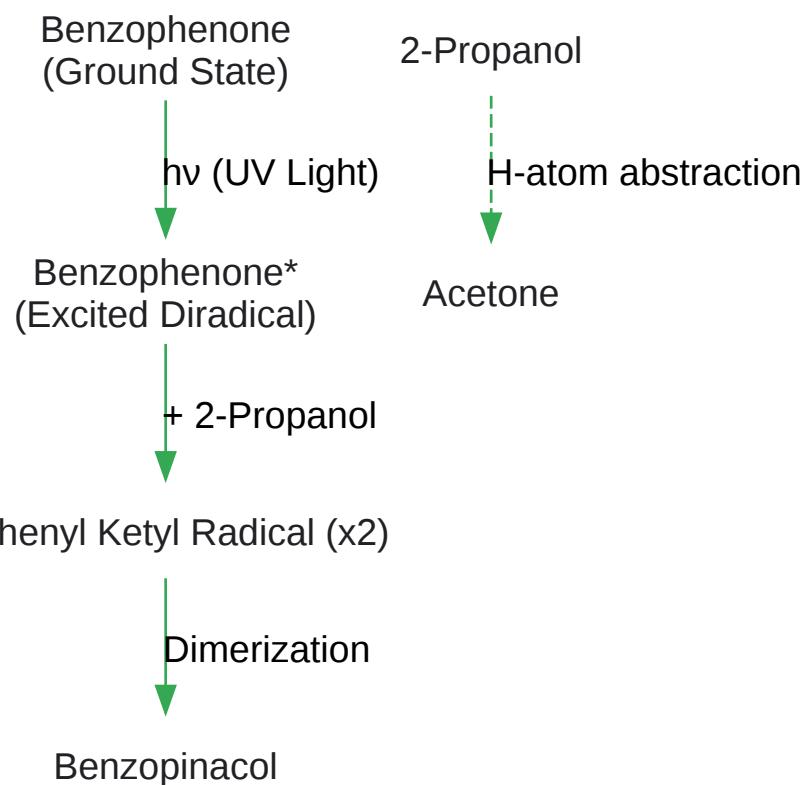
**Benzopinacol** is classically synthesized by the photochemical reduction of benzophenone.<sup>[4]</sup> This reaction is driven by light, typically UV from sunlight, which promotes a benzophenone molecule to an excited diradical state.<sup>[11][14][15]</sup> This diradical then abstracts a hydrogen atom from a donor solvent, such as 2-propanol, to form a diphenyl ketyl radical. Two of these radicals then dimerize to form the stable **benzopinacol** product.<sup>[11][14][16]</sup>



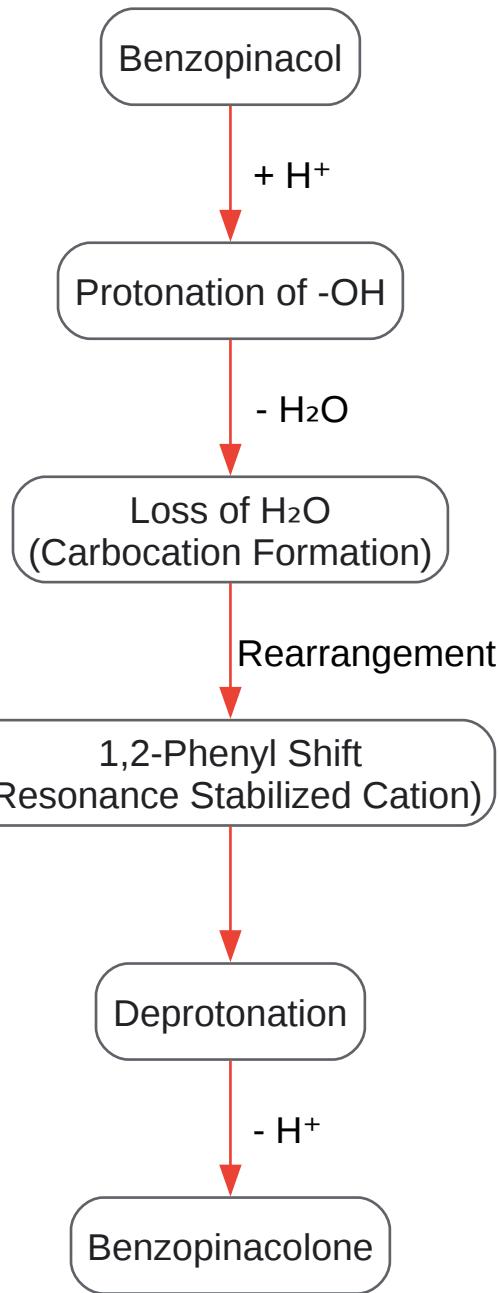
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Caption: Experimental workflow for the photochemical synthesis of **benzopinacol**.

## Reaction Mechanism: Photoreduction of Benzophenone



## Mechanism: Pinacol Rearrangement

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)